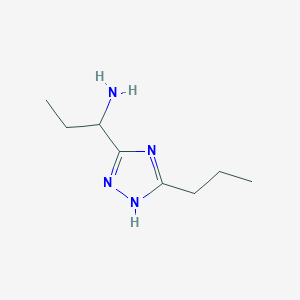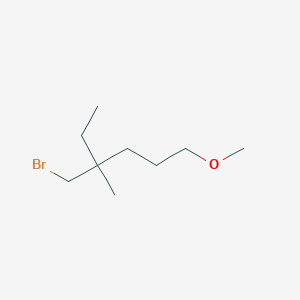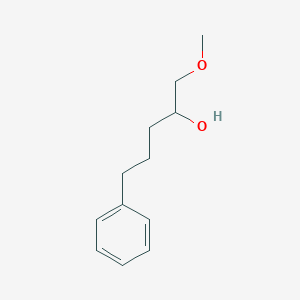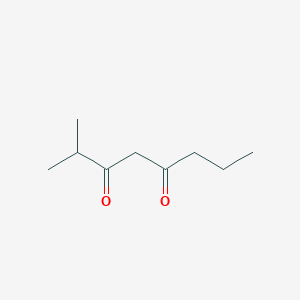
2-Methyloctane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyloctane-3,5-dione is an organic compound with the molecular formula C9H16O2 It is a diketone, meaning it contains two ketone functional groups
準備方法
Synthetic Routes and Reaction Conditions: 2-Methyloctane-3,5-dione can be synthesized through several methods. One common approach involves the aldol condensation of 2-methylpentanal with acetone, followed by a dehydration step to form the diketone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures that the compound meets the required standards for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions can occur at the alpha positions of the ketone groups, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.
Major Products:
Oxidation: 2-Methyl-3,5-octanedicarboxylic acid.
Reduction: 2-Methyl-3,5-octanediol.
Substitution: 2-Bromo-3,5-dimethyloctane.
科学的研究の応用
2-Methyloctane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 2-Methyloctane-3,5-dione involves its interaction with specific molecular targets. The diketone groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound of interest for drug development and enzyme inhibition studies.
類似化合物との比較
- 2-Methylhexane-3,5-dione
- 2-Methylheptane-3,5-dione
- 2-Methylnonane-3,5-dione
Comparison: 2-Methyloctane-3,5-dione is unique due to its specific carbon chain length and the positioning of its ketone groups. This structural uniqueness can result in different reactivity and interaction profiles compared to other similar diketones. For example, the longer carbon chain in this compound may influence its solubility and boiling point, making it more suitable for certain applications.
特性
CAS番号 |
69362-50-1 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
2-methyloctane-3,5-dione |
InChI |
InChI=1S/C9H16O2/c1-4-5-8(10)6-9(11)7(2)3/h7H,4-6H2,1-3H3 |
InChIキー |
INUNJASOGBWEJK-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)CC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


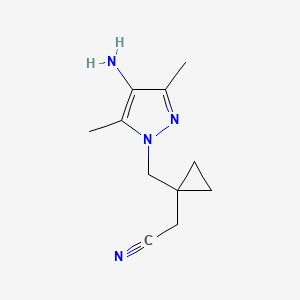
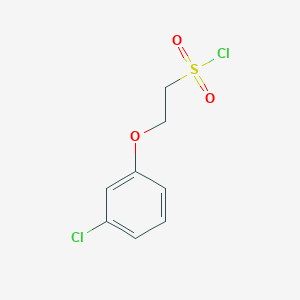
![Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B15326773.png)

![(4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride](/img/structure/B15326786.png)
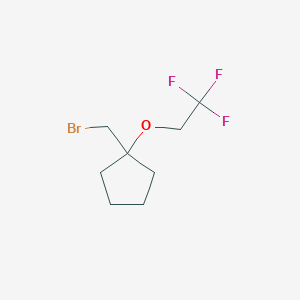
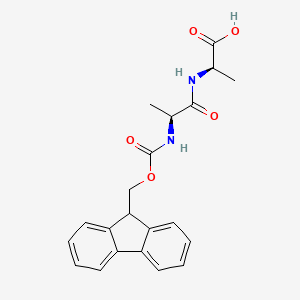
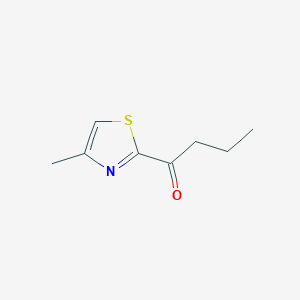
![decahydro-1H-pyrido[2,3-c]azepin-9-one](/img/structure/B15326800.png)
![2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B15326805.png)
